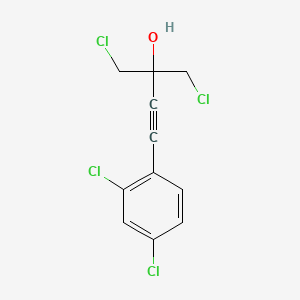
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a butynol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol typically involves multi-step organic reactions. One common method might include the alkylation of a dichlorophenyl acetylene derivative followed by chlorination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated systems and stringent quality control measures would ensure consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction could lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might yield alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dichlorophenyl ketones, while reduction could produce dichlorophenyl alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-1-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-2-yn-2-ol
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is unique due to its specific arrangement of chlorine atoms and the butynol group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
90160-67-1 |
|---|---|
Formule moléculaire |
C11H8Cl4O |
Poids moléculaire |
298.0 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H8Cl4O/c12-6-11(16,7-13)4-3-8-1-2-9(14)5-10(8)15/h1-2,5,16H,6-7H2 |
Clé InChI |
YLVPUNZPUXBMCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C#CC(CCl)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
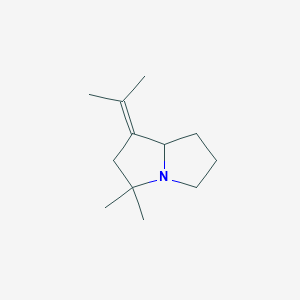

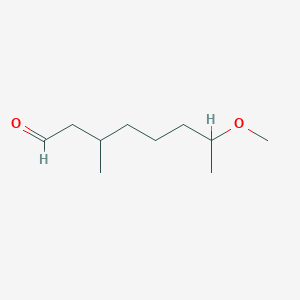
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
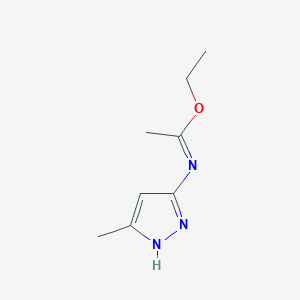


![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
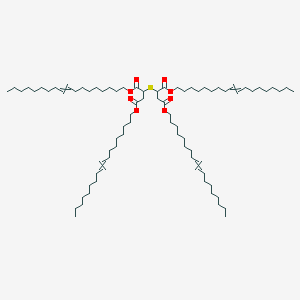
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
